
2-(Chloromethyl)-3-methylthiophene
Descripción general
Descripción
2-(Chloromethyl)-3-methylthiophene is a useful research compound. Its molecular formula is C6H7ClS and its molecular weight is 146.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Intermediates
- Synthesis of Pharmaceuticals and Agrochemicals : 2-Chloro-5-methylthiophene, a related compound, is a versatile intermediate in synthesizing pharmaceuticals and agrochemicals, highlighting the importance of chloromethylated thiophenes in chemical synthesis (Zhang-Qi Yang, 2010).
Electrochemical Applications
- Rechargeable Battery Cathodes : Poly 3-methylthiophene, a polymer related to 2-(Chloromethyl)-3-methylthiophene, has been used as a rechargeable cathode material in lithium/sulfur dioxide cells, suggesting potential applications in energy storage (C. Walker, 1991).
- Conductive Ionomer Films : Copolymerization of 3-methylthiophene, a similar compound, with other molecules to form electronically conducting ionomer films, indicates the potential of chloromethylated thiophenes in creating conductive materials (Z. Qi, P. Pickup, 1993).
Polymer Chemistry
- Electrochemical Substitution in Polymers : The electrochemically induced substitution of polythiophenes with various nucleophiles, including chloromethyl groups, shows the versatility of chloromethylated thiophenes in modifying polymer properties (Z. Qi, Neale G. Rees, P. Pickup, 1996).
- Potentiometric Response in Aqueous Solutions : Polythiophenes, which can be related to chloromethylated thiophenes, have been studied for their potentiometric response, indicating potential use in sensors or detection technologies (J. Bobacka, A. Lewenstam, A. Ivaska, 1993).
Catalysis and Reaction Mechanisms
- Chlorination Reactions : The chlorination of 2,3-dimethylbenzothiophen, which is structurally similar to this compound, has been studied, demonstrating the importance of chloromethylated thiophenes in chemical reaction mechanisms (E. Baciocchi, L. Mandolini, 1968).
Safety and Hazards
Propiedades
IUPAC Name |
2-(chloromethyl)-3-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClS/c1-5-2-3-8-6(5)4-7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNASCXFSVTLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


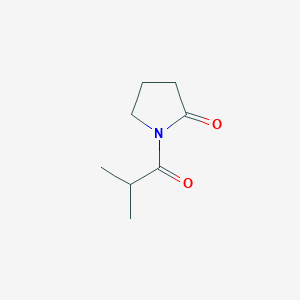
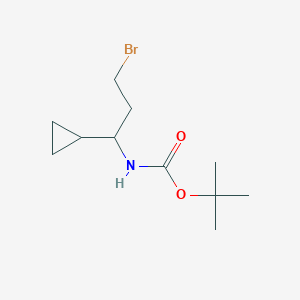
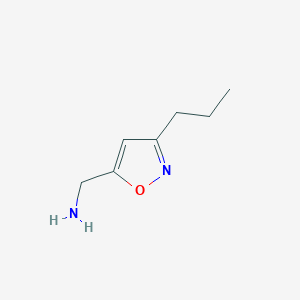

![N-[(acetylamino)-2-pyridylmethyl]acetamide](/img/structure/B3305881.png)
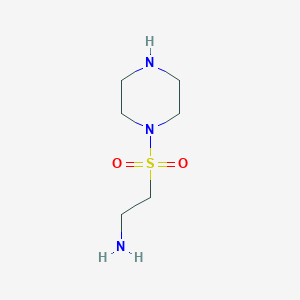
![1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B3305895.png)
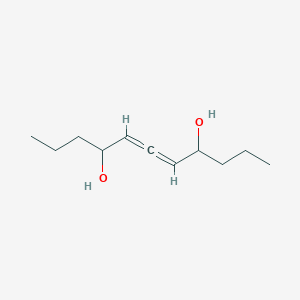

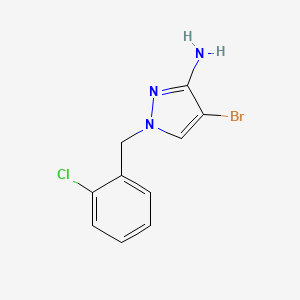

![1-[(4-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3305952.png)


